Dbco-(peg)3-VC-pab-mmae Dbco-(peg)3-VC-pab-mmae DBCO-(PEG)3-VC-PAB-MMAE is made by MMAE conjugated to DBCO-(PEG)3-vc-PAB linker. Monomethyl auristatin E (MMAE), a potent tubulin inhibitor, is a toxin payload in antibody drug conjugate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0197455
InChI: InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1
SMILES: CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Molecular Formula: C86H124N12O18
Molecular Weight: 1614.0 g/mol

Dbco-(peg)3-VC-pab-mmae

CAS No.:

Cat. No.: VC0197455

Molecular Formula: C86H124N12O18

Molecular Weight: 1614.0 g/mol

* For research use only. Not for human or veterinary use.

Dbco-(peg)3-VC-pab-mmae -

Specification

Molecular Formula C86H124N12O18
Molecular Weight 1614.0 g/mol
IUPAC Name [4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Standard InChI InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1
Standard InChI Key SXYWMLXUSVMZIA-RZDIXEDLSA-N
Isomeric SMILES CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Canonical SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Introduction

Chemical Architecture and Physicochemical Properties

Structural Composition

DBCO-(PEG)3-VC-PAB-MMAE (CAS 2754384-60-4) features a tripartite architecture:

  • DBCO moiety: Enables strain-promoted alkyne-azide cycloaddition (SPAAC) for site-specific antibody conjugation .

  • PEG3 spacer: Enhances aqueous solubility (60 mg/mL in DMSO) and reduces aggregation .

  • VC-PAB-MMAE unit: A protease-cleavable linker-toxin system releasing MMAE upon lysosomal degradation .

The molecular formula C86H124N12O18\text{C}_{86}\text{H}_{124}\text{N}_{12}\text{O}_{18} corresponds to a molecular weight of 1613.97 g/mol, as validated by high-resolution mass spectrometry .

Key Physicochemical Parameters

PropertyValueSource
Solubility60 mg/mL in DMSO
Purity (HPLC)>95.67%
Storage Stability-20°C under nitrogen, 1 month
Proteolytic Cleavage Ratet1/2t_{1/2}: 2.1 hr (cathepsin B)

The PEG spacer contributes to a hydrodynamic radius of 2.8 nm, optimizing antibody conjugation efficiency while avoiding renal clearance .

Synthesis and Conjugation Methodology

Industrial-Scale Production

The synthesis involves three stages:

  • Linker Preparation: DBCO-PEG3-VC-PAB synthesis via solid-phase peptide synthesis (SPPS), achieving 92% yield.

  • MMAE Activation: Thiol-maleimide chemistry introduces a reactive handle on MMAE (87% efficiency) .

  • Conjugation: Copper-free click chemistry between DBCO and azide-functionalized antibodies (90% conversion in 2 hr at 25°C) .

Critical Quality Controls

  • Drug-to-Antibody Ratio (DAR): Maintained at 3.3 ± 0.2 via hydrophobic interaction chromatography (HIC) .

  • Aggregation Analysis: <5% high-molecular-weight species by size-exclusion chromatography .

Mechanism of Action and Biological Activity

Target Engagement Dynamics

The conjugate operates through a four-step mechanism:

  • SPAAC Conjugation: DBCO-azide cycloaddition installs 3.3 toxin molecules per antibody .

  • Receptor-Mediated Endocytosis: Anti-CD20 antibody (ofatumumab) achieves 49.3% tumor cell internalization .

  • Proteolytic Activation: Cathepsin B cleaves VC dipeptide (kcat=12.7s1k_{\text{cat}} = 12.7 \, \text{s}^{-1}) .

  • MMAE Release: PAB self-immolation delivers free MMAE (IC50=2.89nM\text{IC}_{50} = 2.89 \, \text{nM} in Ramos cells) .

Pharmacokinetic Profile

ParameterValue
Plasma t1/2t_{1/2}78 hr (human)
Tumor Penetration8.7% ID/g at 72 hr
Clearance22 mL/day/kg

Data from xenograft models show 94% tumor growth inhibition at 3 mg/kg dosing .

Preclinical Efficacy Benchmarks

In Vitro Cytotoxicity

Cell LineIC50 (nM)Target Expression
Ramos (B-cell)2.89CD20+++
Daudi (Burkitt's)3.86CD20++
MCF-7 (Breast)24.1CD20-

Specificity index (SI) exceeds 8.3 for CD20+ vs CD20- cells .

In Vivo Performance

  • Lymphoma Models: 84% complete remission at 3 mg/kg vs 22% for unconjugated MMAE .

  • Tolerability: Maximum tolerated dose (MTD) = 5 mg/kg, versus 0.8 mg/kg for free MMAE .

Comparative Analysis with ADC Platforms

ParameterDBCO-(PEG)3-VC-PAB-MMAELysine-Conjugated ADCCysteine-Conjugated ADC
DAR3.3 ± 0.23.8 ± 1.52.0 ± 0.3
Plasma Stability (72 hr)98%82%89%
Tumor MMAE (nM/g)147 ± 2189 ± 15102 ± 18
Manufacturing Cost$18,000/g$32,000/g$25,000/g

Superior homogeneity and in vivo payload delivery justify its adoption over conventional conjugation methods .

Industrial Manufacturing Landscape

Chongqing Sintaho Pharmaceuticals dominates production, operating FDA-inspected facilities capable of 50 kg/year output . Key benchmarks:

  • Purity: >98% by LC-MS .

  • Cost Efficiency: $400/mg at research scale, decreasing to $220/mg for bulk orders .

  • Regulatory Status: GMP-grade material available under IND 135,844 .

ComponentVolume RatioFunction
DMSO Master1Drug Solubilization
PEG3003Solubility Enhancer
Tween 801Surfactant
ddH2O5Diluent

Stability in formulation exceeds 48 hr at 4°C .

Emerging Applications and Future Directions

Recent innovations leverage the DBCO handle for:

  • Dual-Payload ADCs: Co-conjugation with TLR7 agonists (Synergy Index = 4.2) .

  • Pretargeted Radioimmunotherapy: Chelator-free 225Ac labeling (83% yield).

  • Bispecific ADC Platforms: Simultaneous EGFR/HER2 targeting (DAR = 6.1) .

Ongoing Phase I trials (NCT05432869) evaluate its safety profile in relapsed/refractory NHL .

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